N-(4-硝基苯基)-4-甲苯磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

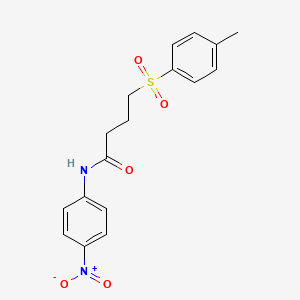

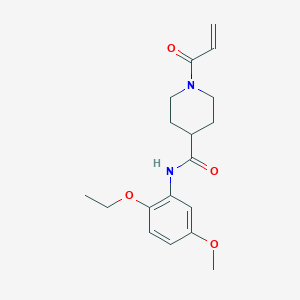

N-(4-nitrophenyl)-4-tosylbutanamide is a chemical compound. It has a linear formula of C10H12N2O3 and a molecular weight of 208.219 . It is related to 4-Nitrophenol, which has been associated with methemoglobinemia, potentially causing cyanosis, confusion, and unconsciousness .

Synthesis Analysis

The synthesis of N-(4-nitrophenyl)-4-tosylbutanamide involves several steps. In one study, N-(40-nitrophenyl)-L-prolinamides were synthesized in two steps, starting from the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions to afford N-aryl-L-prolines, which underwent amidation via a two-stage, one-pot reaction involving SOCl2 and amines, to furnish L-prolinamides in 20 –80% yield .Molecular Structure Analysis

The molecular structure of N-(4-nitrophenyl)-4-tosylbutanamide can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR spectra can provide information about the presence of rotamers . Further analysis can be done using techniques like X-ray diffraction and nonlinear ellipsometry .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This reaction involves the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-nitrophenyl)-4-tosylbutanamide can be analyzed using various techniques. For example, the nonlinear optical (NLO) properties of the layers can be deduced from optical second harmonic generation measurements .科学研究应用

Anticancer Activity

N-(4-nitrophenyl)-4-tosylbutanamide: and its derivatives have been synthesized and studied for their potential as anticancer agents . These compounds have shown in vitro cytotoxicity against various human carcinoma cell lines, including SGC7901, HCT-116, HepG2, and A549 . The compounds exhibit tumour inhibitory activities by inducing apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents . Its ability to undergo reactions with other organic compounds allows for the creation of a diverse range of pharmaceuticals, including those with potential anticancer properties .

Catalysis in Organic Synthesis

N-(4-nitrophenyl)-4-tosylbutanamide: is used in catalytic processes within organic synthesis . It can participate in hydrogenation reactions, which are crucial for the production of active pharmaceutical ingredients (APIs). The compound’s role in these reactions helps in developing more efficient, greener, and safer pharmaceutical production processes .

Biomolecular Research

This compound is involved in the study of protein structures and functions. It can be incorporated into peptides and proteins, aiding in the development of new methods for biomolecular research . This application is significant in understanding biological processes and designing targeted therapies.

Radiolabelling of Biomolecules

N-(4-nitrophenyl)-4-tosylbutanamide: derivatives are used in the radiolabelling of biomolecules . This is essential for imaging and diagnostic purposes in medical science, as it allows for the tracking of biological processes in real-time.

Development of Bioactive Molecules

The compound’s structure allows for the introduction of diversity into bioactive molecules . This diversity is crucial for the discovery and development of new drugs with unique properties and modes of action.

未来方向

The future directions of research on N-(4-nitrophenyl)-4-tosylbutanamide could involve further exploration of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The use of nanostructured materials in the catalytic reduction of 4-NP is a promising area of research .

作用机制

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as n-aryl-l-prolines, have been synthesized and shown to exhibit cytotoxicities against human carcinoma cell lines . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to various biological effects.

Biochemical Pathways

For instance, the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a well-studied reaction . This reaction involves the use of nanostructured materials as catalysts and has been used as a benchmark to assess the activity of these materials .

Pharmacokinetics

The catalytic hydrogenation of a related compound, n-4-nitrophenyl nicotinamide, has been studied . Key parameters for optimization included multiphase flow regimes, reactor residence times, temperature, and pressure .

Result of Action

For instance, N-(40-substituted phenyl)-L-prolinamides have demonstrated good tumor inhibitory activities .

属性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-13-4-10-16(11-5-13)25(23,24)12-2-3-17(20)18-14-6-8-15(9-7-14)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVIOYABUXZMHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-4-tosylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)

![2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862650.png)

![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)

![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)

![3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2862662.png)

![8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2862664.png)

![2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2862667.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)